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Compound of Interest

Compound Name: 1-(1H-Indazol-5-yl)ethanone

Cat. No.: B1388096 Get Quote

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a

cornerstone of modern medicinal chemistry.[1] Compounds incorporating this scaffold exhibit a

wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV

properties.[1] Marketed drugs such as the antiemetic Granisetron and the kinase inhibitor

Pazopanib feature the indazole core, underscoring its therapeutic relevance.[2]

1-(1H-Indazol-5-yl)ethanone (also known as 5-Acetyl-1H-indazole) serves as a crucial

intermediate, providing a reactive handle for the synthesis of more complex, biologically active

molecules.[3] The presence of the acetyl group at the C5 position and the reactive N-H proton

of the pyrazole ring allows for diverse derivatization, making it a valuable starting material for

creating libraries of novel compounds for drug screening and development.

Physicochemical and Structural Properties
1-(1H-Indazol-5-yl)ethanone is typically supplied as a solid with a purity of 97% or higher.[3]

Its core structural and chemical identifiers are summarized in the table below. While specific

experimental data for melting point and boiling point are not consistently published, data for

related isomers such as 1-(1H-indazol-6-yl)ethanone (Boiling Point: 348.8 °C at 760 mmHg)

provide a reasonable estimate of its thermal properties.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1388096?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC12421766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12421766/
https://chembk.com/en/chem/1-(1H-INDAZOL-3-YL)ETHANONE
https://www.benchchem.com/product/b1388096?utm_src=pdf-body
https://orgsyn.org/demo.aspx?prep=CV5P0650
https://www.benchchem.com/product/b1388096?utm_src=pdf-body
https://orgsyn.org/demo.aspx?prep=CV5P0650
https://www.pharmaffiliates.com/en/1001906-63-3-1-1h-indazol-5-yl-ethanone-pa270014539.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1388096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

CAS Number 1001906-63-3 [3][5]

Molecular Formula C₉H₈N₂O

Molecular Weight 160.18 g/mol

IUPAC Name 1-(1H-indazol-5-yl)ethanone [3]

Synonyms
5-Acetyl-1H-indazole, 1-(1H-

Indazol-5-yl)ethan-1-one

Appearance Solid [3]

Storage Room Temperature or 2-8°C [3]

InChI Key
WYLOAPVBIBQLJT-

UHFFFAOYSA-N
[3]

Synthesis and Purification
The synthesis of 1-(1H-Indazol-5-yl)ethanone is not commonly detailed in direct literature;

however, a robust and scalable route can be designed based on established methods for

indazole formation, such as the Jacobson-Huber reaction.[4] This pathway involves the

intramolecular cyclization of an N-nitroso-N-acetyl-o-toluidine derivative. The logical precursor

for the target molecule is 4-amino-3-methylacetophenone.

Proposed Synthetic Workflow
The synthesis proceeds via a three-step sequence: N-acetylation of the starting aniline,

followed by N-nitrosation, and finally, base- or heat-induced cyclization to form the indazole

ring.

4-Amino-3-methylacetophenone N-Acetylation
(Acetic Anhydride) N-Acetyl Intermediate N-Nitrosation

(NaNO₂, HCl) N-Nitroso Intermediate Cyclization
(Heat or Base) 1-(1H-Indazol-5-yl)ethanone Purification

(Crystallization/Chromatography)
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Caption: Proposed synthetic workflow for 1-(1H-Indazol-5-yl)ethanone.

Detailed Experimental Protocol
Objective: To synthesize 1-(1H-Indazol-5-yl)ethanone from 4-amino-3-methylacetophenone.

Materials:

4-amino-3-methylacetophenone

Acetic anhydride

Glacial acetic acid

Sodium nitrite (NaNO₂)

Concentrated Hydrochloric acid (HCl)

Sodium hydroxide (NaOH) or an appropriate base

Diethyl ether or Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for chromatography

Step 1: N-Acetylation of 4-Amino-3-methylacetophenone

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-3-

methylacetophenone (1 equivalent) in glacial acetic acid.

Cool the solution to 0-5°C in an ice bath.

Slowly add acetic anhydride (1.1 equivalents) dropwise while maintaining the temperature

below 10°C. Causality: This exothermic reaction is controlled at low temperature to prevent

side reactions. Acetic anhydride is the acetylating agent.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3

hours until TLC analysis confirms the consumption of the starting material.

Pour the reaction mixture into ice-cold water to precipitate the N-acetylated product.

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum. This

intermediate is typically used in the next step without further purification.

Step 2: N-Nitrosation

Suspend the dried N-acetyl intermediate in a mixture of concentrated HCl and water at 0-

5°C.

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise,

ensuring the temperature remains below 5°C. Causality: The in-situ formation of nitrous acid

(HONO) from NaNO₂ and HCl is temperature-sensitive. Low temperature prevents its

decomposition and minimizes side reactions.

Stir the resulting slurry at 0-5°C for 1-2 hours. The formation of the yellow N-nitroso

intermediate indicates reaction progression.

Step 3: Cyclization to 1-(1H-Indazol-5-yl)ethanone

Carefully add a base (e.g., aqueous NaOH) to the reaction mixture to neutralize the acid and

induce cyclization. Alternatively, the isolated N-nitroso intermediate can be dissolved in an

inert solvent like benzene or toluene and heated to reflux.[4] Causality: The base removes a

proton, initiating an intramolecular cyclization cascade that eliminates water and forms the

stable aromatic indazole ring.

After cyclization is complete (monitored by TLC), extract the product into an organic solvent

such as ethyl acetate or diethyl ether.

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude

product.
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Step 4: Purification

Purify the crude solid by recrystallization from an appropriate solvent system (e.g.,

ethanol/water or toluene) or by column chromatography on silica gel. Trustworthiness: This

final step is critical to remove impurities and unreacted starting materials, ensuring the high

purity required for subsequent applications.

Chemical Reactivity and Derivatization
1-(1H-Indazol-5-yl)ethanone possesses three primary sites for chemical modification, making

it a highly versatile intermediate.

N-H Acidity & Nucleophilicity

Carbonyl Reactivity

Aromatic Substitution

Click to download full resolution via product page

Caption: Key reactivity sites on the 1-(1H-Indazol-5-yl)ethanone molecule.

N1-H of the Pyrazole Ring: The proton on the N1 nitrogen is acidic and can be removed by a

base. The resulting indazolide anion is a potent nucleophile, readily undergoing alkylation,

acylation, or arylation to furnish N1-substituted indazoles.[6] This is a common strategy for

modulating the pharmacokinetic properties of indazole-based drug candidates.

Acetyl Group (Carbonyl): The ketone functionality is a versatile handle for a wide range of

transformations. It can undergo:
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Reduction: To form the corresponding alcohol using reagents like sodium borohydride

(NaBH₄).

Oxidation: (e.g., Baeyer-Villiger oxidation) to form an ester.

Condensation: With aldehydes (Claisen-Schmidt) or other carbonyl compounds to build

larger molecular frameworks.

Conversion to other functional groups: Such as oximes, hydrazones, or amines via

reductive amination.

Benzene Ring: The benzene portion of the indazole is susceptible to electrophilic aromatic

substitution (e.g., nitration, halogenation, sulfonation). The regiochemical outcome is directed

by the activating, ortho,para-directing nature of the fused pyrazole ring and the deactivating,

meta-directing acetyl group. The most likely positions for substitution are C4 and C7.

Spectroscopic and Analytical Characterization
The identity and purity of 1-(1H-Indazol-5-yl)ethanone are confirmed using standard analytical

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum is expected to show a singlet for the acetyl methyl protons (CH₃)

around δ 2.6 ppm. The aromatic protons on the indazole ring will appear as a set of

doublets and doublet of doublets in the δ 7.5-8.5 ppm region. The broad singlet for the N-

H proton will appear further downfield (δ > 10 ppm).[7]

¹³C NMR: The spectrum should display 9 distinct signals corresponding to the nine carbon

atoms. Key expected signals include the carbonyl carbon (C=O) around δ 197 ppm, the

methyl carbon (CH₃) near δ 27 ppm, and the aromatic carbons between δ 110-140 ppm.

[7]

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band

for the carbonyl (C=O) stretch around 1670-1680 cm⁻¹ and a broad absorption for the N-H

stretch above 3100 cm⁻¹.
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Mass Spectrometry (MS): The molecular ion peak ([M]⁺) corresponding to the molecular

weight (160.18 g/mol ) will be observed.

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final

compound.

Applications in Research and Drug Discovery
1-(1H-Indazol-5-yl)ethanone is not an end-product but a valuable starting material for the

synthesis of high-value compounds, particularly in oncology and inflammation research. Its

utility stems from its role as a scaffold that can be elaborated into potent enzyme inhibitors or

receptor modulators. The acetyl group can be a key binding element or a precursor to one,

while the indazole core often mimics other heterocycles like indole, interacting with biological

targets.[2] Its derivatives are frequently investigated as kinase inhibitors, PARP inhibitors, and

modulators of other cell signaling pathways.[1]

Safety and Handling
1-(1H-Indazol-5-yl)ethanone is classified with the GHS07 pictogram and a "Warning" signal

word.[3]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid

inhalation of dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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